molecular formula C4H12Cl2N2 B147326 Piperazine dihydrochloride CAS No. 142-64-3

Piperazine dihydrochloride

Cat. No. B147326
CAS RN: 142-64-3
M. Wt: 159.05 g/mol
InChI Key: CVVIJWRCGSYCMB-UHFFFAOYSA-N
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Description

Piperazine dihydrochloride is a derivative of piperazine, a chemical compound that belongs to the class of organic compounds known as secondary amines. Piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The dihydrochloride form indicates that the piperazine is combined with two molecules of hydrochloric acid, which can make it more soluble in water and useful for various applications in pharmaceutical and chemical synthesis.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, differentially protected 2-(hydroxymethyl)piperazines can be synthesized starting from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, which serves as a building block for the preparation of biologically active compounds . Additionally, piperazine has been used as a linker for cyclative cleavage from solid support in the synthesis of dihydroquinoxalinones, where it is attached to Wang resin and undergoes a series of reactions to produce the target compounds . Moreover, piperazine-based dicationic Bronsted acidic ionic salts have been prepared and characterized, demonstrating their efficiency as catalysts in the synthesis of various derivatives .

Molecular Structure Analysis

The molecular structure of piperazine dihydrochloride is characterized by the presence of a piperazine ring, which can adopt a chair conformation. This conformation is particularly noted in the synthesis and crystal structure of a new 2,6-dimethyl piperazine-1,4-diium perchlorate monohydrate, where the methyl groups occupy equatorial positions . The piperazine ring can also be protonated, as seen in the structure of 1H,4H-piperazine-diium dichlorosulfonate, which contains a 1,4-dicationic core10.

Chemical Reactions Analysis

Piperazine and its derivatives participate in a variety of chemical reactions. For example, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its role as a low-cost and environmentally benign catalyst . Piperazine derivatives have also been synthesized by reacting ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates with various piperazines, leading to compounds with antimicrobial activities . Additionally, piperazine moieties have been incorporated into 1,3-dihydro-2H-3-benzazepin-2-ones, which exhibited bradycardic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine dihydrochloride and its derivatives are influenced by their molecular structure. The solubility, crystallinity, and hydrogen bonding capabilities are important characteristics that can be tailored for specific applications. For instance, the synthesis of piperazine-1,4-diium dichlorosulfonate revealed its physical properties and its use as a dual solvent-catalyst for the synthesis of new dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds10. The ability to form hydrogen bonds and the solubility in water are crucial for the application of these compounds in catalysis and pharmaceuticals.

Scientific Research Applications

  • Biological and Pharmacological Activities : Piperazine derivatives are integral in the design of various drugs, displaying activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modification of the piperazine nucleus can significantly alter the medicinal potential of resultant molecules (Rathi, Syed, Shin, & Patel, 2016).

  • Use in Veterinary Medicine : Piperazine dihydrochloride has demonstrated high efficacy against certain parasitic infections in animals. For example, it showed a 99-100% efficacy against Ascaris suum and nodular worms in pigs (Steffan, Olaechea, Roepstorff, Bjørn, & Nansen, 1988).

  • Chemical Synthesis and Applications : Piperazine dihydrochloride is used in the synthesis of various compounds. For instance, an efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid dihydrochloride, highlights its role in preparing biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007).

  • Neuromuscular Effects : Piperazine's action on the neuromuscular system of certain parasites, like Ascaris lumbricoides, has been a subject of study, indicating its potential for broader pharmacological applications (Castillo, Morales, & Sanchez, 1963).

  • Molecular Drug Design : The piperazine scaffold is considered a privileged structure in drug design due to its versatility and presence in drugs of various therapeutic classes. It's an essential tool in modulating the pharmacokinetic and pharmacodynamic properties of drugs (Romanelli, Manetti, Braconi, Dei, Gabellini, & Teodori, 2022).

  • Antidiabetic Applications : Piperazine derivatives have been identified as potential antidiabetic agents, with structure-activity relationship studies leading to the identification of potent compounds in this category (Le Bihan et al., 1999).

Safety And Hazards

Exposure to Piperazine dihydrochloride can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness . Personal protective equipment should be used to prevent skin and eye contact. The area should be well-ventilated and all sources of ignition should be removed .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the synthesis of functionalized piperazines . Furthermore, research has proceeded from a simple batch technique to the construction of a flow microwave reactor prototype, resulting in promising findings .

properties

IUPAC Name

piperazine;dihydrochloride
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InChI

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
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InChI Key

CVVIJWRCGSYCMB-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1.Cl.Cl
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Molecular Formula

C4H10N2.2HCl, C4H12Cl2N2
Record name PIPERAZINE DIHYDROCHLORIDE
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Related CAS

110-85-0 (Parent)
Record name Piperazine dihydrochloride [USP]
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DSSTOX Substance ID

DTXSID4047096
Record name Piperazine dihydrochloride
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Molecular Weight

159.05 g/mol
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Physical Description

Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder.
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Solubility

41 % (NIOSH, 2023), 41%
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Product Name

Piperazine dihydrochloride

CAS RN

142-64-3
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Melting Point

635 °F (NIOSH, 2023), 635 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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